![molecular formula C14H16BrNO2 B13912045 4-Bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoic acid](/img/structure/B13912045.png)
4-Bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(6-azaspiro[25]octan-6-yl)benzoic acid is a chemical compound with the molecular formula C14H16BrNO2 It features a bromine atom attached to a benzoic acid moiety, which is further substituted with a 6-azaspiro[25]octane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoic acid typically involves multi-step organic reactions. One common approach is to start with the bromination of 2-(6-azaspiro[2.5]octan-6-yl)benzoic acid. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzoic acid moiety can be oxidized to form corresponding carboxylic acids or reduced to alcohols.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Applications De Recherche Scientifique
4-Bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoic acid depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can provide unique binding properties, enhancing its affinity and selectivity for certain targets. The bromine atom can also participate in halogen bonding, further influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(6-Azaspiro[2.5]oct-6-yl)-4-nitrobenzoic acid
- Benzoic acid, 2-(6-azaspiro[2.5]oct-6-yl)-4-iodo-, methyl ester
- 6-Azaspiro[2.5]octane derivatives
Uniqueness
4-Bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoic acid is unique due to the presence of the bromine atom, which can significantly alter its reactivity and binding properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications, offering distinct advantages in terms of chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C14H16BrNO2 |
|---|---|
Poids moléculaire |
310.19 g/mol |
Nom IUPAC |
2-(6-azaspiro[2.5]octan-6-yl)-4-bromobenzoic acid |
InChI |
InChI=1S/C14H16BrNO2/c15-10-1-2-11(13(17)18)12(9-10)16-7-5-14(3-4-14)6-8-16/h1-2,9H,3-8H2,(H,17,18) |
Clé InChI |
HDZFXNZBEGCOAD-UHFFFAOYSA-N |
SMILES canonique |
C1CC12CCN(CC2)C3=C(C=CC(=C3)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


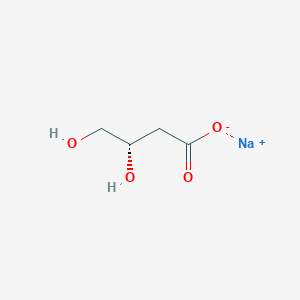
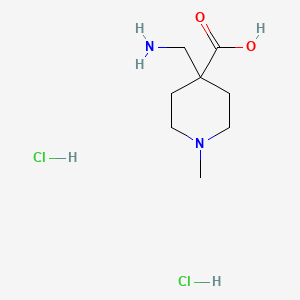

![[1-(Dimethylamino)-3-(oxan-4-yl)-3-oxoprop-1-en-2-yl] benzoate](/img/structure/B13911973.png)
![1-Piperidinecarboxylic acid, 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-, 1,1-dimethylethyl ester](/img/structure/B13911990.png)


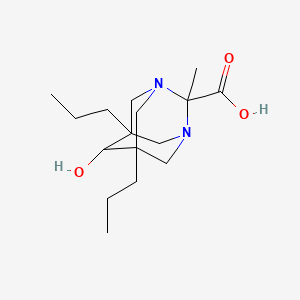
![1-[(Trimethylsilyl)ethynyl]cyclopropan-1-ol](/img/structure/B13912008.png)
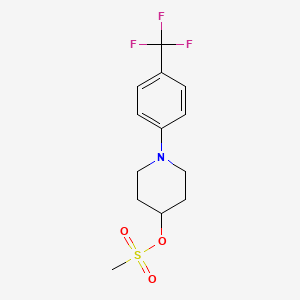
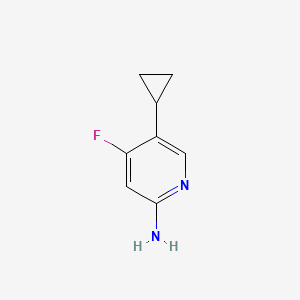
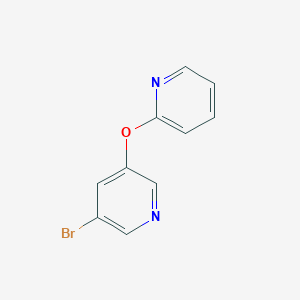

![(3aS,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole;4-methylbenzenesulfonic acid](/img/structure/B13912037.png)
